molecular formula C21H21F3N4O B11487398 3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11487398
M. Wt: 402.4 g/mol
InChI Key: KKCPUCOOULVNCD-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes a cyclopentyl group, a methylpyridinyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of organoboron reagents and palladium catalysts .

Chemical Reactions Analysis

1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-CYCLOPENTYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21F3N4O

Molecular Weight

402.4 g/mol

IUPAC Name

3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C21H21F3N4O/c1-14-11-12-25-17(13-14)26-20(21(22,23)24)19(29)28(16-9-5-6-10-16)18(27-20)15-7-3-2-4-8-15/h2-4,7-8,11-13,16H,5-6,9-10H2,1H3,(H,25,26)

InChI Key

KKCPUCOOULVNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F

Origin of Product

United States

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